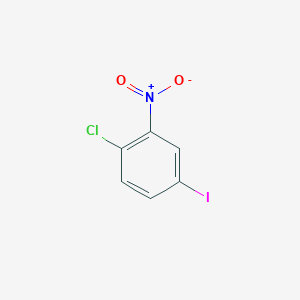![molecular formula C21H21AuClP B1590815 Chloro[tri(p-tolyl)phosphin]gold(I) CAS No. 28978-10-1](/img/structure/B1590815.png)
Chloro[tri(p-tolyl)phosphin]gold(I)
Übersicht
Beschreibung
Chloro[tri(p-tolyl)phosphine]gold(I) is an organogold compound with the chemical formula C21H21AuClP. It is a coordination complex where a gold(I) ion is bonded to a chlorine atom and a tri(p-tolyl)phosphine ligand. This compound is known for its applications in catalysis and as a precursor for the synthesis of other gold-containing compounds .
Wissenschaftliche Forschungsanwendungen
Chloro[tri(p-tolyl)phosphine]gold(I) has several scientific research applications:
Wirkmechanismus
Target of Action
Chloro[tri(p-tolyl)phosphine]gold(I) is a gold catalyst that primarily targets unsaturated dimolybdenum anions . These anions play a crucial role in various chemical reactions, and the interaction with Chloro[tri(p-tolyl)phosphine]gold(I) can significantly influence the outcome of these reactions .
Mode of Action
The compound interacts with its targets by facilitating the oxidative addition of iodine to gold (I) complexes . This interaction results in significant changes in the chemical structure and properties of the targets, thereby influencing their reactivity and the overall reaction pathway .
Biochemical Pathways
Chloro[tri(p-tolyl)phosphine]gold(I) affects several biochemical pathways. It is involved in the synthesis of phosphine-gold (I) derivatives and heterometallic gold (I)-rhenium (I) alkynyl complexes . These complexes play a vital role in various chemical reactions, and their formation can have significant downstream effects .
Pharmacokinetics
Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of Chloro[tri(p-tolyl)phosphine]gold(I)'s action are primarily seen in the form of changes in the chemical structure and properties of its targets . These changes can significantly influence the reactivity of the targets and the overall reaction pathway .
Action Environment
The action, efficacy, and stability of Chloro[tri(p-tolyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, it is known to be relatively stable in air but may decompose under light . It is also soluble in organic solvents such as ether, toluene, and dichloromethane , which can influence its action and efficacy.
Vorbereitungsmethoden
Chloro[tri(p-tolyl)phosphine]gold(I) can be synthesized through the reaction of chloroauric acid (HAuCl4) with tri(p-tolyl)phosphine in an appropriate solvent such as ethanol. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Chloro[tri(p-tolyl)phosphine]gold(I) undergoes various chemical reactions, including:
Substitution Reactions: It can react with other ligands to form different gold(I) complexes.
Oxidative Addition: This compound can participate in oxidative addition reactions, where the gold(I) center is oxidized to gold(III) by reagents such as iodine.
Cyclization Reactions: It acts as a catalyst in cyclization reactions, such as the cycloisomerization of enynes to form polycyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Chloro[tri(p-tolyl)phosphine]gold(I) can be compared with other gold(I) phosphine complexes such as:
Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine ligands instead of tri(p-tolyl)phosphine.
Chloro[tri(o-tolyl)phosphine]gold(I): This compound features ortho-tolyl groups instead of para-tolyl groups, which can affect its reactivity and catalytic properties.
Chloro[tri(p-tolyl)phosphine]gold(I) is unique due to the presence of para-tolyl groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications.
Eigenschaften
IUPAC Name |
chlorogold;tris(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGSPBDJCGVPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578607 | |
| Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28978-10-1 | |
| Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28978-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Chloro[tri(p-tolyl)phosphine]gold(I)?
A1: Chloro[tri(p-tolyl)phosphine]gold(I), with the formula [Au{P(C₇H₇)₃}Cl], crystallizes in the monoclinic space group C2/c. The unit cell dimensions are a = 24.114 Å, b = 12.305 Å, c = 15.834 Å, and β = 125.07°. [] The gold atom adopts a linear geometry, coordinated by the chlorine atom (Au−Cl bond length = 2.281 Å) and the phosphorus atom (Au−P bond length = 2.243 Å) with a Cl−Au−P angle of 179.4°. The three o-tolylphosphine groups are arranged around the phosphorus atom with dihedral angles of 81.5°, 81.1°, and 83.3°. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


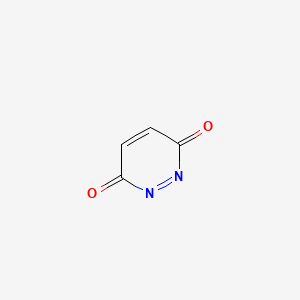
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
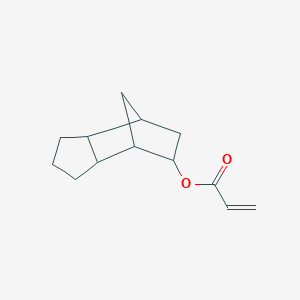
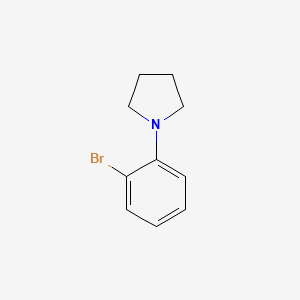
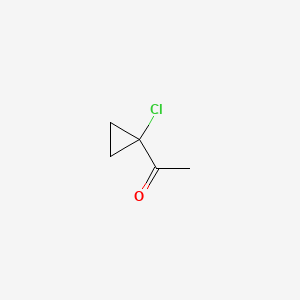
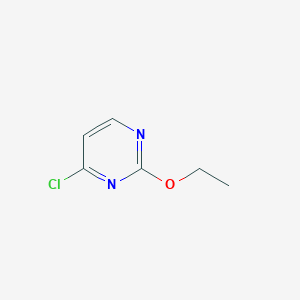
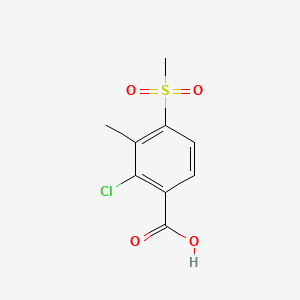
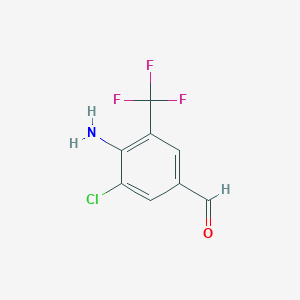

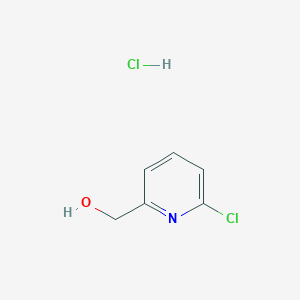
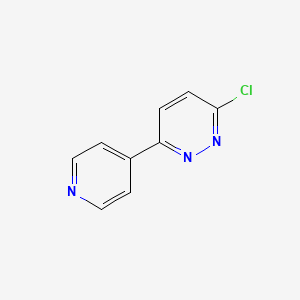
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
